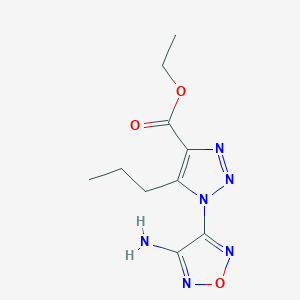
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C10H14N6O3 and its molecular weight is 266.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.
The compound has the following chemical characteristics:
- Molecular Formula : C20H20N10O3S
- Molecular Weight : 480.503 g/mol
- CAS Number : 312519-26-9
Synthesis and Structural Characteristics
The synthesis of triazole derivatives, including this compound, typically involves the reaction of azides with various substrates. The presence of the oxadiazole ring enhances the biological activity of triazole derivatives by providing additional sites for interaction with biological targets .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting tumor cell proliferation. For instance:
- In vitro studies indicated that compounds with a triazole core exhibited significant cytotoxicity against various cancer cell lines, including leukemia and renal cancer .
The presence of specific substituents on the triazole ring can enhance its anticancer potency. For example, modifications that increase lipophilicity or introduce electron-donating groups have been linked to improved activity against certain cancer types .
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess antimicrobial properties. This compound has been evaluated against various microorganisms:
- Studies revealed moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
This antimicrobial action is attributed to the ability of the triazole ring to interfere with fungal and bacterial cell wall synthesis.
The biological activity of this compound can be explained through various mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
- Interference with Cell Division : By disrupting microtubule formation during mitosis, these compounds can induce apoptosis in rapidly dividing cells.
- Targeting Specific Receptors : Some derivatives have been shown to act as antagonists or agonists at various receptor sites in human cells .
Case Studies
Several case studies highlight the efficacy of this compound:
特性
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-3-5-6-7(10(17)18-4-2)12-15-16(6)9-8(11)13-19-14-9/h3-5H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRDUIWBMYYNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=NON=C2N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














